(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester
Overview
Description
(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester: is a complex organic compound featuring a naphthalene ring, an oxadiazole ring, and a carbamic acid ester group
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole ring have been found to exhibit various biological activities, suggesting that they may interact with multiple targets .
Mode of Action
The naphthalene and oxadiazole moieties in its structure are common pharmacophores in medicinal chemistry, suggesting that it might interact with its target(s) through hydrophobic interactions and/or hydrogen bonding .
Biochemical Analysis
Biochemical Properties
(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s structure allows it to act as a hydrogen bond acceptor, which is crucial for its interactions with enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate signaling pathways by binding to specific receptors or enzymes, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or improved cellular function. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and cellular damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of metabolites, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester typically involves multi-step organic reactions. The process begins with the formation of the oxadiazole ring, which is then linked to the naphthalene moiety. The final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the best catalysts and reaction conditions, as well as the implementation of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the naphthalene ring and the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalene and oxadiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and as a potential lead compound in drug discovery efforts targeting specific biological pathways.
Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting cancer and infectious diseases.
Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, that require specific chemical and physical properties.
Comparison with Similar Compounds
- 3-Methoxyphenylboronic acid
- Naphthalen-1-yl-acetic acid, compound with 1-bicyclo(2.2.1)hept-2-yl-ethylamine
Comparison: Compared to similar compounds, (3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester stands out due to its unique combination of a naphthalene ring and an oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or the development of materials with tailored properties.
Properties
IUPAC Name |
tert-butyl N-[(3-naphthalen-1-yl-1,2,4-oxadiazol-5-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-18(2,3)23-17(22)19-11-15-20-16(21-24-15)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,11H2,1-3H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIVIYHSGQLXRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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